17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione
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Overview
Description
17’-Fluoro-4’,6’-dimethyl-13’-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8’-5,15-dioxa-2,14-diazatetracyclo[87002,7012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17’-Fluoro-4’,6’-dimethyl-13’-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8’-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione involves multiple steps, including the formation of the spiro and diazinane rings. The reaction conditions typically require specific catalysts and solvents to ensure the correct formation of the compound’s intricate structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
17’-Fluoro-4’,6’-dimethyl-13’-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8’-5,15-dioxa-2,14-diazatetracyclo[87002,7
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved can vary depending on the application, but they often include binding to active sites or altering the function of target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.0(2,6)]heptane: A compound with a similar tricyclic structure.
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3: Another complex organic compound with multiple rings and functional groups.
Uniqueness
What sets 17’-Fluoro-4’,6’-dimethyl-13’-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8’-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H22FN5O7 |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
17'-fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione |
InChI |
InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31) |
InChI Key |
ZSWMIFNWDQEXDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
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